Home > Products > Screening Compounds P1865 > GRF (1-29) amide (rat)
GRF (1-29) amide (rat) - 91826-20-9

GRF (1-29) amide (rat)

Catalog Number: EVT-3167624
CAS Number: 91826-20-9
Molecular Formula: C155H251N49O40S
Molecular Weight: 3473.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GRF (1-29) amide (rat) is a synthetic peptide that can stimulate the secretion of growth hormone . It is equipotent to GRF in releasing somatotropin from the anterior pituitary .

Synthesis Analysis

The synthesis of GRF (1-29) amide (rat) involves complex biochemical processes. For instance, one study mentioned the synthesis of three maleimido derivatives of human GH-releasing factor (hGRF) 1–29 that were bioconjugated to human serum albumin ex vivo . All three human serum albumin conjugates showed enhanced in vitro stability against dipeptidylpeptidase-IV and were bioactive in a GH secretion assay in cultured rat anterior pituitary cells .

Molecular Structure Analysis

The molecular structure of GRF (1-29) amide (rat) is represented by the empirical formula C155H251N49O40S . Within this 1 to 29 amino acid GRF fragment, amino acids 13 to 21 are more important than 24 to 29 for high affinity receptor binding .

Physical And Chemical Properties Analysis

The physical and chemical properties of GRF (1-29) amide (rat) include a molecular weight of 3473.02 and an assay of ≥90% (HPLC) . The peptide is typically stored at a temperature of -20°C .

Future Directions
  • Development of more stable analogs: Designing rGRF(1-29)NH2 analogs with enhanced stability against enzymatic degradation could improve its therapeutic potential by extending its half-life in vivo. [, ]

  • Elucidating detailed signaling pathways: Investigating the precise downstream signaling pathways activated by rGRF(1-29)NH2 binding to the GHRHR could uncover novel therapeutic targets for GH deficiency. [, , , , ]

  • Exploring potential therapeutic applications: Investigating the therapeutic potential of rGRF(1-29)NH2 and its analogs in treating other conditions, such as muscle wasting or osteoporosis, could expand its clinical utility beyond GH deficiency. [, ]

Human Pancreatic GRF (1-29)-amide

    Relevance: This compound serves as a reference point for comparing the efficacy and potency of various GRF analogs in stimulating adenylate cyclase activity in rat anterior pituitary cells. [] The structural similarities between human pancreatic GRF (1-29)-amide and GRF (1-29) amide (rat) highlight their shared biological activity and underscore the relevance of studying GRF analogs across species. []

Reference:

Vasoactive Intestinal Peptide (VIP)

    Relevance: Studies have demonstrated that both VIP and GRF (1-29) amide (rat) can activate adenylate cyclase, albeit through distinct receptors, in the rat anterior pituitary. [] This suggests overlapping but separate signaling pathways for these structurally related compounds.

Reference:

(N-Ac-Tyr1, D-Arg2)-GRF(1-29)-NH2

    Relevance: This specific analog exhibits competitive antagonism against GRF (1-29) amide (rat) at its receptor, effectively blocking its interaction with the GRF receptor and subsequent downstream signaling. [] This antagonistic property makes (N-Ac-Tyr1, D-Arg2)-GRF(1-29)-NH2 a valuable tool for dissecting the physiological roles of endogenous GRF. []

[His1,Nle27]-GRF(1-29) amide

    Relevance: This analog, structurally similar to GRF (1-29) amide (rat), provides a tool for understanding the dynamics of GRF receptor trafficking and signaling. []

Reference:

Glucagon

    Relevance: Glucagon exhibits weak insulinotropic activity compared to other glucagon-superfamily peptides, including GRF (1-29) amide (rat). [] This highlights the structural diversity within this peptide family and its impact on their specific biological activities.

Reference:

Gastric Inhibitory Peptide (GIP)

    Relevance: GIP displays potent insulinotropic activity, comparable to that of GLP-1, exceeding the activity of GRF (1-29) amide (rat). [] This finding highlights the structural diversity and distinct biological activities within the glucagon-superfamily of peptides.

Reference:

Peptide Histidine Isoleucine amide (PHI)

    Relevance: PHI demonstrates moderate insulinotropic activity, comparable to vasoactive intestinal polypeptide (VIP) but considerably weaker than glucagon-like peptide-1 (GLP-1) and GRF (1-29) amide (rat). []

Reference:

PHI(1-20)-GRF(21-27)

    Relevance: This hybrid peptide exhibits a higher potency in stimulating insulin release compared to GRF (1-29) amide (rat), signifying the importance of the N-terminal portion of PHI in its insulinotropic activity. []

Reference:

PHI(1-11)-GRF(12-27)

    Relevance: This hybrid peptide shows a lower potency for insulin release compared to PHI(1-20)-GRF(21-27), but still surpasses GRF (1-29) amide (rat). This suggests that the region between amino acids 12 and 20 of PHI plays a role in enhancing its insulinotropic activity. []

Reference:

GRF(1-27) amide

    Relevance: GRF(1-27) amide shows similar, weak insulinotropic activity compared to GRF (1-29) amide (rat), indicating that the two C-terminal amino acids are not critical for its insulin-releasing properties. []

Reference:

[Ser9 psi[CH2NH]Tyr10]GRF(1-29)NH2

    Relevance: The incorporation of this specific isostere results in an antagonist with activity in the 10 microM range against 1 nM GRF (1-29) amide (rat). This modification highlights the importance of the Ser9-Tyr10 peptide bond for the agonistic activity of GRF (1-29) amide (rat). []

Reference:

[Ac-Tyr1, D-Phe2]-GRF 1–29 amide

    Relevance: [Ac-Tyr1, D-Phe2]-GRF 1–29 amide acts as a selective antagonist for VIP receptors, particularly VPAC1 and VPAC2. [] This selectivity against VIP receptors differentiates its activity from (N-Ac-Tyr1, D-Arg2)-GRF(1-29)-NH2, which antagonizes GRF receptors.

Reference:

[His1,Nle27]GHRH(1-32)-NH2

    Relevance: Similar to GRF (1-29) amide (rat), [His1,Nle27]GHRH(1-32)-NH2 modulates Sertoli cell function by stimulating cAMP production. This indicates that both GRF and GHRH can influence testicular function. []

Reference:

Galanin

Reference:

Galanin-(1-19)

    Relevance: Like GRF (1-29) amide (rat), galanin-(1-19) stimulates GH secretion, indicating the importance of this region in galanin's GH-releasing activity. []

Synthesis Analysis

Methods of Synthesis
The synthesis of GRF (1-29) amide typically employs solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. Key steps include:

  1. Preparation of Resin: A solid support resin is functionalized with a linker that can be cleaved to release the final peptide.
  2. Amino Acid Coupling: Protected amino acids are coupled to the resin-bound peptide using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
  3. Deprotection: After each coupling step, protecting groups on the amino acids are removed to allow for further reactions.
  4. Cleavage and Purification: Once the full peptide chain is synthesized, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to isolate GRF (1-29) amide in its pure form.

The synthesis must be carefully monitored to ensure high yield and purity, as impurities can affect biological activity .

Molecular Structure Analysis

The peptide adopts a specific conformation that is essential for its interaction with growth hormone receptors. Structural studies often utilize techniques such as nuclear magnetic resonance (NMR) spectroscopy or circular dichroism (CD) to elucidate its conformation in solution .

Chemical Reactions Analysis

Reactions Involving GRF (1-29) Amide
GRF (1-29) amide primarily engages in biochemical interactions rather than traditional chemical reactions. Its primary reaction involves binding to specific receptors on pituitary cells, leading to the activation of intracellular signaling pathways that promote growth hormone secretion.

In vitro studies have shown that GRF (1-29) amide can stimulate adenylate cyclase activity in rat pituitary cells, resulting in increased cyclic adenosine monophosphate levels, which are pivotal for growth hormone release . Additionally, modifications to the peptide structure can enhance or inhibit its biological activity, leading to various analogs with differing potencies .

Mechanism of Action

Detailed Mechanism
The mechanism of action for GRF (1-29) amide involves its binding to growth hormone-releasing hormone receptors located on anterior pituitary cells. This binding triggers a cascade of intracellular events:

  1. Receptor Activation: Upon binding, the receptor undergoes a conformational change that activates G-proteins.
  2. Signal Transduction: Activated G-proteins stimulate adenylate cyclase, increasing cyclic adenosine monophosphate levels.
  3. Growth Hormone Release: Elevated cyclic adenosine monophosphate activates protein kinase A, leading to the exocytosis of growth hormone-containing vesicles into circulation.

This mechanism highlights the importance of GRF (1-29) amide in regulating growth hormone levels and its potential therapeutic applications in conditions related to growth hormone deficiency .

Physical and Chemical Properties Analysis
  • Solubility: It is soluble in water and common organic solvents used in peptide chemistry.
  • Stability: The C-terminal amide group contributes to its resistance against proteolytic degradation, enhancing its half-life in biological systems.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for peptides.
  • pH Stability: It maintains stability across a physiological pH range but can degrade under extreme conditions.

These properties make GRF (1-29) amide suitable for various experimental applications and therapeutic formulations .

Applications

Scientific Applications
GRF (1-29) amide has several significant applications in scientific research and clinical settings:

  1. Endocrinology Research: It is extensively used in studies investigating growth hormone regulation and related endocrine disorders.
  2. Therapeutic Development: Analogues of GRF (1-29) are being explored for their potential use in treating growth hormone deficiencies and conditions like cachexia or muscle wasting.
  3. Pharmacological Studies: Researchers utilize this peptide to develop antagonists that could inhibit excessive growth hormone release, aiding in managing conditions such as acromegaly.

The ongoing research into GRF (1-29) amide continues to reveal new insights into its functionality and potential therapeutic uses .

Properties

CAS Number

91826-20-9

Product Name

GRF (1-29) amide (rat)

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C155H251N49O40S

Molecular Weight

3473.0 g/mol

InChI

InChI=1S/C155H251N49O40S/c1-20-80(12)120(201-127(220)85(17)180-138(231)112(68-119(215)216)189-126(219)83(15)178-128(221)94(157)65-90-69-169-74-176-90)149(242)198-109(62-87-32-24-23-25-33-87)145(238)204-123(86(18)207)151(244)200-114(73-206)147(240)199-113(72-205)146(239)194-108(64-89-41-45-93(209)46-42-89)142(235)186-98(37-30-55-173-154(165)166)131(224)185-99(38-31-56-174-155(167)168)135(228)202-122(82(14)22-3)150(243)197-103(58-76(4)5)129(222)175-71-117(212)181-100(47-49-115(158)210)133(226)191-105(60-78(8)9)140(233)193-107(63-88-39-43-92(208)44-40-88)137(230)179-84(16)125(218)183-97(36-29-54-172-153(163)164)130(223)184-96(34-26-27-52-156)132(225)190-104(59-77(6)7)139(232)192-106(61-79(10)11)141(234)195-110(66-91-70-170-75-177-91)143(236)187-101(48-50-118(213)214)136(229)203-121(81(13)21-2)148(241)188-102(51-57-245-19)134(227)196-111(67-116(159)211)144(237)182-95(124(160)217)35-28-53-171-152(161)162/h23-25,32-33,39-46,69-70,74-86,94-114,120-123,205-209H,20-22,26-31,34-38,47-68,71-73,156-157H2,1-19H3,(H2,158,210)(H2,159,211)(H2,160,217)(H,169,176)(H,170,177)(H,175,222)(H,178,221)(H,179,230)(H,180,231)(H,181,212)(H,182,237)(H,183,218)(H,184,223)(H,185,224)(H,186,235)(H,187,236)(H,188,241)(H,189,219)(H,190,225)(H,191,226)(H,192,232)(H,193,233)(H,194,239)(H,195,234)(H,196,227)(H,197,243)(H,198,242)(H,199,240)(H,200,244)(H,201,220)(H,202,228)(H,203,229)(H,204,238)(H,213,214)(H,215,216)(H4,161,162,171)(H4,163,164,172)(H4,165,166,173)(H4,167,168,174)/t80-,81-,82-,83-,84-,85-,86+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,120-,121-,122-,123-/m0/s1

InChI Key

MEFNIEDWNSBZSR-UCRGYRMUSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC=N4)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC=N4)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.